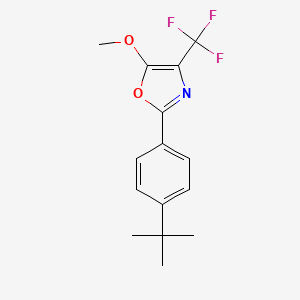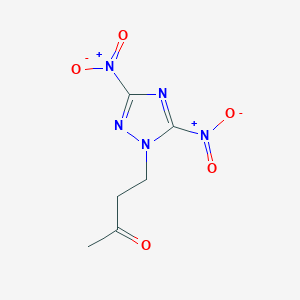
4-(3,5-dinitro-1H-1,2,4-triazol-1-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dinitro-1H-1,2,4-triazol-1-yl)butan-2-one is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a triazole ring substituted with nitro groups, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 4-(3,5-dinitro-1H-1,2,4-triazol-1-yl)butan-2-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazine with a nitrile can lead to the formation of a triazole ring.
Nitration: The introduction of nitro groups into the triazole ring is achieved through nitration reactions. This can be done using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Butan-2-one Moiety: The final step involves the attachment of the butan-2-one group to the triazole ring. This can be achieved through various organic reactions, such as alkylation or acylation.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-(3,5-Dinitro-1H-1,2,4-triazol-1-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Hydrolysis: The butan-2-one moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
Common reagents and conditions used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(3,5-Dinitro-1H-1,2,4-triazol-1-yl)butan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its potential binding properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability or energetic materials for explosives.
Mechanism of Action
The mechanism of action of 4-(3,5-dinitro-1H-1,2,4-triazol-1-yl)butan-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and triazole ring can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects.
Comparison with Similar Compounds
Similar compounds to 4-(3,5-dinitro-1H-1,2,4-triazol-1-yl)butan-2-one include other triazole derivatives with nitro groups, such as:
3,5-Dinitro-1H-1,2,4-triazole: This compound has similar energetic properties and is used in the development of explosives.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine:
3,5-Dinitro-1,2,4-triazolates: These salts exhibit high thermal stability and low shock sensitivity, making them suitable for energetic material applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of the triazole ring and the butan-2-one moiety, leading to distinct chemical and physical properties.
Properties
CAS No. |
60728-90-7 |
|---|---|
Molecular Formula |
C6H7N5O5 |
Molecular Weight |
229.15 g/mol |
IUPAC Name |
4-(3,5-dinitro-1,2,4-triazol-1-yl)butan-2-one |
InChI |
InChI=1S/C6H7N5O5/c1-4(12)2-3-9-6(11(15)16)7-5(8-9)10(13)14/h2-3H2,1H3 |
InChI Key |
NYTIEZKKTYJYDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCN1C(=NC(=N1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


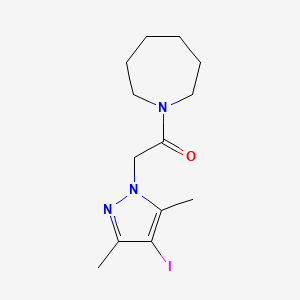
![1-[4-(cyclopentyloxy)-3-methoxyphenyl]-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B11074197.png)
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B11074204.png)


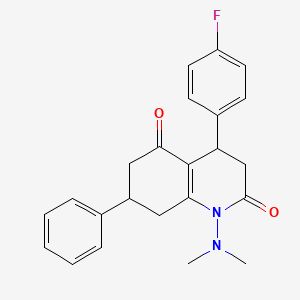

![(1-{2-[(3-Methoxyphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B11074219.png)
![3-methoxy-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide](/img/structure/B11074226.png)
![1-{3-amino-2-[(4-methoxyphenyl)carbonyl]-4-(trifluoromethyl)-7,8-dihydrothieno[2,3-b][1,6]naphthyridin-6(5H)-yl}ethanone](/img/structure/B11074233.png)
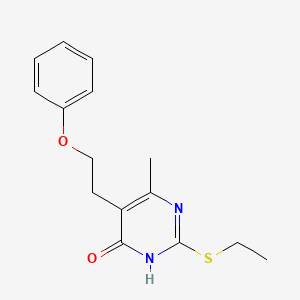
![5-[(4-chlorophenyl)sulfanyl]-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B11074250.png)
![9-(1,3-Benzodioxol-5-yl)-7,7-dimethyl-8-nitro-1,4-dioxaspiro[4.5]decane](/img/structure/B11074253.png)
